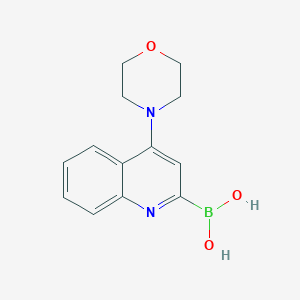
(4-Morpholin-4-ylquinolin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Morpholin-4-ylquinolin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholin-4-ylquinolin-2-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions and can significantly increase the yield and purity of the final product . Additionally, the use of automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Morpholin-4-ylquinolin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
(4-Morpholin-4-ylquinolin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mécanisme D'action
The mechanism of action of (4-Morpholin-4-ylquinolin-2-yl)boronic acid primarily involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid group can interact with hydroxyl groups and other nucleophiles, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . Additionally, the morpholine group can enhance the solubility and reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Morpholin-4-ylphenyl)boronic Acid: A structurally similar compound with a phenyl ring instead of a quinoline ring.
(4-Pyridin-4-ylquinolin-2-yl)boronic Acid: Another quinoline-based boronic acid with a pyridine substitution.
Uniqueness: (4-Morpholin-4-ylquinolin-2-yl)boronic acid stands out due to its unique combination of a quinoline ring and a morpholine group, which enhances its reactivity and solubility compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-containing pharmaceuticals .
Propriétés
Formule moléculaire |
C13H15BN2O3 |
|---|---|
Poids moléculaire |
258.08 g/mol |
Nom IUPAC |
(4-morpholin-4-ylquinolin-2-yl)boronic acid |
InChI |
InChI=1S/C13H15BN2O3/c17-14(18)13-9-12(16-5-7-19-8-6-16)10-3-1-2-4-11(10)15-13/h1-4,9,17-18H,5-8H2 |
Clé InChI |
ZNVWYTHYVFDJSO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC2=CC=CC=C2C(=C1)N3CCOCC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


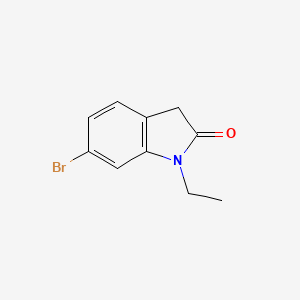
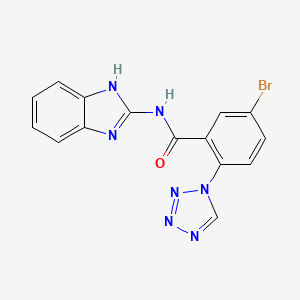
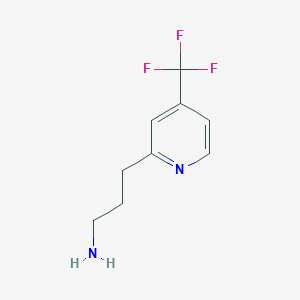
![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
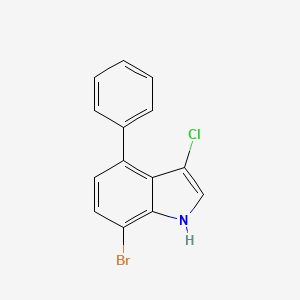
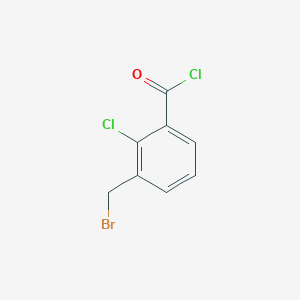

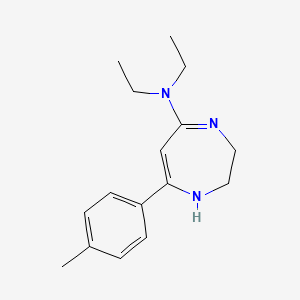
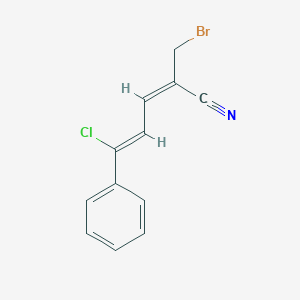



![7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635033.png)
